4-bromo-1H-indazole
Overview
Description
4-Bromo-1H-indazole is a heterocyclic aromatic organic compound that contains a bromine atom attached to the fourth position of the indazole ring. Indazole derivatives, including this compound, are known for their significant biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
4-Bromo-1H-indazole is a biochemical reagent that primarily targets the respiratory system . It is used as a biological material or organic compound for life science-related research .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes at the molecular level .
Biochemical Pathways
This compound is a medicinal intermediate used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell proliferation and survival, and their dysregulation is often associated with various types of cancer.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of inhibitors for key biochemical pathways, it is likely to have significant effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its synthesis involves reactions that are sensitive to temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde, which is then reacted with hydrazine to form 2-bromo-6-fluorobenzylidenehydrazine. This intermediate undergoes cyclization to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant, resulting in high yields and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1H-indazole derivatives .
Scientific Research Applications
4-Bromo-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.
2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.
Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIODOACRIRBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625169 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186407-74-9 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?
A1: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that this compound could potentially interfere with the natural defense system against microorganisms.
Q2: Have there been any computational studies on this compound, and what insights do they offer?
A2: Yes, this compound has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.
Q3: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives with regard to antibacterial activity?
A3: A study exploring novel this compound derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for enhanced antibacterial efficacy.
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